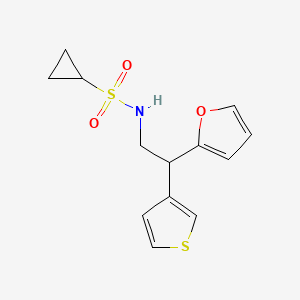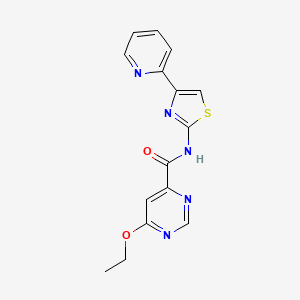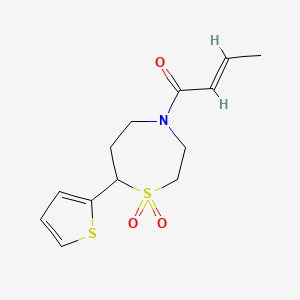![molecular formula C18H24N2O3 B2385641 Rcemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate CAS No. 1251003-15-2](/img/structure/B2385641.png)
Rcemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rcemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate, also known as Compound 1, is a novel synthetic compound that has been synthesized and studied in recent years. The compound has shown promising results in various scientific research applications, making it a potential candidate for further study and development.
Mecanismo De Acción
The exact mechanism of action of Rcemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate 1 is not fully understood. However, it is believed to act through the inhibition of specific enzymes and signaling pathways that are involved in inflammation and tumor growth. Further studies are needed to fully elucidate the mechanism of action of this compound 1.
Biochemical and Physiological Effects
This compound 1 has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and induce apoptosis in cancer cells. It has also been shown to have antioxidant and neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Rcemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate 1 is its high purity and high yield synthesis method, which makes it easy to obtain for laboratory experiments. Another advantage is its potential as a therapeutic agent in various scientific research applications. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in laboratory experiments.
Direcciones Futuras
There are several future directions for the study and development of Rcemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate 1. One direction is to further elucidate its mechanism of action, which will help to optimize its use in laboratory experiments. Another direction is to investigate its potential as a therapeutic agent in other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, the synthesis method can be further optimized to improve the yield and purity of the compound. Overall, this compound 1 has shown promising results in various scientific research applications and has the potential to be developed into a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of Rcemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate 1 involves a multi-step process that includes the condensation of a ketone with an amine, followed by the addition of a carboxylic acid and a tert-butyl group. The final product is obtained through a spirocyclization reaction. The synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
Rcemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate 1 has been studied for its potential as a therapeutic agent in various scientific research applications. One study investigated its anti-inflammatory effects in a mouse model of acute lung injury. The results showed that this compound 1 reduced inflammation and improved lung function. Another study investigated its potential as an anti-tumor agent in breast cancer cells. The results showed that this compound 1 inhibited cell proliferation and induced apoptosis in the cancer cells.
Propiedades
IUPAC Name |
tert-butyl (5S,9S)-2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-11-14(13-7-5-4-6-8-13)18(12-20)10-9-15(21)19-18/h4-8,14H,9-12H2,1-3H3,(H,19,21)/t14-,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZUSOIECSXBAV-RDTXWAMCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCC(=O)N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@]2(C1)CCC(=O)N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium 2-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetate](/img/structure/B2385561.png)
![3-[1,1'-biphenyl]-4-yl-2-[2-(2,4-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2385563.png)

![4-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2385566.png)
![1-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-hydroxy-3-methyl-1H-pyrazol-4-yl}-3-hydroxy-2-buten-1-one](/img/structure/B2385567.png)
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2385568.png)
![5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2385569.png)
![{3-[(Propan-2-yloxy)methyl]phenyl}methanamine](/img/structure/B2385571.png)

![3-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2385573.png)

![1-(4-Methylpiperidin-1-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2385578.png)
![4-(2-chlorobenzyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2385581.png)
